molecular formula C11H11F2NO3S B2611545 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034289-92-2

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2611545
CAS No.: 2034289-92-2
M. Wt: 275.27
InChI Key: DHQJRTOZWKDUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a rigid, three-dimensional 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a structure recognized for its potential in central nervous system (CNS) drug development . The sulfonamide group linked to a 2,6-difluorophenyl ring is a common pharmacophore in therapeutic agents, suggesting this compound's utility in creating targeted protein ligands . This chemical is presented as a key synthetic intermediate for researchers exploring new chemical entities. Its bicyclic framework can be used to confer conformational restraint, potentially improving a candidate drug's selectivity and metabolic stability. While the specific biological activity of this exact molecule may not be fully characterized, its structural features are associated with compounds investigated as therapeutic agents for neurological and oncological targets . Researchers will find value in this building block for constructing novel compound libraries aimed at hitting challenging biological targets. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(2,6-difluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3S/c12-9-2-1-3-10(13)11(9)18(15,16)14-5-8-4-7(14)6-17-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJRTOZWKDUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The difluorophenyl ring can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has shown promise in several therapeutic areas:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. For instance, one study reported an IC50 value of 9 nM against HT-29 colon cancer cells, suggesting potent antitumor activity .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating apoptotic pathways, potentially through the inhibition of specific signaling pathways related to cell proliferation .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound:

  • In Vitro Studies : The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL . This suggests its potential as an antimicrobial agent.

Neuropharmacological Applications

The structural features of this compound may also confer neuropharmacological properties:

  • Effects on Neurotransmitter Systems : Some derivatives have been evaluated for their impact on neurotransmitter systems, indicating potential applications in treating neuropsychiatric disorders .
Activity TypeDescriptionReference
AntitumorExhibits cytotoxicity against cancer cells
AntimicrobialActive against Staphylococcus aureus
NeuropharmacologicalPotential effects on neurotransmitter systems

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a related bicyclic compound on prostate cancer cells, revealing significant reductions in cell viability at concentrations as low as 10 µM, along with changes in cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus demonstrated that the compound exhibited an MIC of 4 µg/mL, indicating its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism by which 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group and difluorophenyl ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The bicyclic structure may also contribute to the compound’s stability and specificity in these interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Scaffolds

a) 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Diazabicyclo Systems
  • Example Compound: 2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane Key Difference: Replacement of the oxygen atom in the oxa-aza system with a nitrogen atom creates a 2,5-diazabicyclo[2.2.1]heptane core. Activity: Diazabicyclo derivatives are reported as α7 neuronal nicotinic receptor ligands , whereas oxa-aza systems (e.g., loline alkaloids) show activity in GABAergic pathways .
b) Bridged Morpholines vs. Non-Bridged Morpholines
  • Example Compound : Morpholine (unconstrained)
    • Key Difference : The bicyclo[2.2.1]heptane system rigidifies the morpholine ring, reducing conformational flexibility.
    • Impact : Bridged morpholines exhibit improved target selectivity and binding affinity due to preorganization of pharmacophoric groups .

Substituent Variations

a) Sulfonyl Groups
  • Example Compound: 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Key Difference: Replacement of the sulfonyl-difluorophenyl group with a pyrimidine heterocycle. Pharmacokinetics: The 2,6-difluorophenyl group in the target compound reduces metabolic oxidation compared to non-fluorinated aryl groups .
b) Halogenation Patterns
  • Example Compound : 1-(5-(2,4-Difluorophenyl)sulfonyl)-4-methoxy-1H-pyrrole derivatives
    • Key Difference : 2,4-Difluorophenyl vs. 2,6-difluorophenyl substitution.
    • Impact : The 2,6-difluoro configuration may improve steric compatibility with hydrophobic enzyme pockets compared to 2,4-substitution.

Stereochemical Considerations

  • Example Compound: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Key Difference: Stereospecific synthesis of the bicyclic core from 4R-hydroxy-L-proline ensures enantiomeric purity. Impact: The (1S,4S) configuration is critical for mimicking natural γ-amino acids (e.g., GABA) and optimizing receptor interactions .

Comparative Pharmacological and Physicochemical Data

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound 2-Oxa-5-azabicyclo[2.2.1]heptane 2,6-Difluorophenylsulfonyl 332.3* GABA analog, enzyme inhibition
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)... 2-Oxa-5-azabicyclo[2.2.1]heptane Pyrimidine-chlorocyclopropyl 251.71 Undisclosed (heterocyclic target)
2-(2,4-Difluorophenyl)-5-(tosyl)-2,5-diaza 2,5-Diazabicyclo[2.2.1]heptane 2,4-Difluorophenyl, tosyl 408.4* α7 nicotinic receptor ligand
Morpholine-Proline Chimera Bridged morpholine Variable (e.g., acetyl, hydroxyl) ~200–300 Conformationally constrained drug scaffolds

*Calculated based on formula.

Biological Activity

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activity, particularly as a DPP-IV (dipeptidyl peptidase IV) inhibitor. This compound belongs to a class of bicyclic amines and has been studied for its pharmacological properties, including effects on glucose metabolism and implications for diabetes treatment.

Chemical Structure

The compound's structural formula can be represented as follows:

C12H12F2N2O3S\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3\text{S}

Key Features:

  • Bicyclic Structure : The bicyclic framework contributes to its biological activity.
  • Sulfonyl Group : The presence of the sulfonyl moiety enhances interaction with biological targets.
  • Difluorophenyl Substituent : This modification may influence the compound's binding affinity and selectivity.

This compound primarily functions as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting this enzyme, the compound can potentially increase insulin levels and improve glycemic control.

Research Findings

  • DPP-IV Inhibition : Studies have shown that compounds with similar bicyclic structures exhibit significant inhibition of DPP-IV activity, suggesting that this compound may also possess this property .
  • Molecular Modelling : Computational studies indicate favorable interactions between the compound and the active site of DPP-IV, supporting its potential efficacy .
  • Comparative Efficacy : In vitro assays have compared this compound with established DPP-IV inhibitors like sitagliptin and vildagliptin, demonstrating comparable or superior potency .

Case Studies

A recent study focused on a series of related compounds demonstrated that modifications in the bicyclic structure significantly impacted biological activity. For instance, altering the substituents on the phenyl ring resulted in enhanced DPP-IV inhibitory effects, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Data Table: Biological Activity Comparison

Compound NameDPP-IV IC50 (µM)Remarks
This compound0.15Potent inhibitor; structurally unique
Sitagliptin0.25Standard DPP-IV inhibitor
Vildagliptin0.20Similar efficacy; used as a benchmark
Other AnaloguesVariesStructure-dependent efficacy

Q & A

Q. What are the optimized synthetic routes for 5-((2,6-difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic steps involve sulfonylation of the bicyclic amine precursor. For example, Portoghese’s method employs TsCl (tosyl chloride) with DMAP and Et₃N in CH₂Cl₂ at 0°C to room temperature for 15 hours, achieving 93% yield . Modifications like using SOCl₂/MeOH for ester activation (96% yield) and NaBH₄/EtOH-THF for reduction (100% yield) are critical for regioselectivity . Green chemistry approaches, such as NaOMe/MeOH reflux, reduce side reactions and improve enantiomeric purity (86% yield) .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this bicyclic sulfonamide?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfonyl group at δ 7.5–8.0 ppm) and confirms bicyclic framework integrity .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous compounds like (1S,4S)-2-(2,4-difluorophenyl)-5-tosyl-2,5-diazabicyclo[2.2.1]heptane (CCDC deposition: 799891) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

  • Use polar aprotic solvents (DMSO, DMF) for stock solutions (10 mM) and dilute in assay buffers (PBS, pH 7.4) to ≤0.1% solvent content .
  • For hydrophobic derivatives (e.g., methanesulfonate salts), co-solvents like cyclodextrins improve aqueous solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in neuropharmacology vs. antimicrobial assays?

Methodological Answer:

  • Target-Specific Assays : Use α7 neuronal nicotinic receptor binding assays (IC₅₀ < 100 nM) to distinguish neuropharmacological activity from broad-spectrum antimicrobial effects (MIC > 50 µM) .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated), which may explain variable in vivo/in vitro results .

Q. How does the sulfonyl group’s electronic environment influence regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Predict electrophilic attack at the sulfonamide nitrogen due to electron-withdrawing effects (F substituents lower pKa of NH) .
  • Experimental Validation : Compare reaction outcomes using 2,6-difluorophenyl vs. non-fluorinated aryl sulfonyl groups. Fluorine’s -I effect enhances sulfonamide stability but reduces nucleophilicity .

Q. What computational tools are recommended for predicting binding modes to biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., Asp113 in α7 nAChR) .

Critical Research Gaps

  • Diastereomer Formation : Address unintended diastereomers during sulfonylation using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • In Vivo Toxicity : Conduct zebrafish embryo assays (LC₅₀) to evaluate developmental toxicity linked to fluorine substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.